2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde
Description
Properties
CAS No. |
644974-06-1 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde |
InChI |
InChI=1S/C15H14N2O5/c1-20-12-4-9(5-13(21-2)14(12)22-3)15-16-10(7-18)6-11(8-19)17-15/h4-8H,1-3H3 |
InChI Key |
ZAYJIZNEAIODGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CC(=N2)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of acrylonitrile, aniline, methanol, and sodium methoxide in a four-neck flask with mechanical stirring. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing waste and safety risks. The process involves similar steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarboxylic acid.
Reduction: 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death. This mechanism is particularly relevant in its anti-cancer activity, where it targets rapidly dividing tumor cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from the evidence, focusing on structural motifs, biological activity, and physicochemical properties.
Table 1: Comparison of Structural and Functional Attributes
Structural and Functional Insights
Core Heterocycle Differences: The pyrimidine core in the target compound contrasts with the stilbene (combretastatin A-4) or benzothiophene scaffolds in other analogs. The dicarbaldehyde groups distinguish it from diamine-substituted pyrimidines (e.g., 4i, 4h) , which may enhance solubility but reduce electrophilicity.
Trimethoxyphenyl Substituent :
- The 3,4,5-trimethoxyphenyl group is conserved across potent tubulin inhibitors (e.g., combretastatin A-4, compound 32 ) . Methoxy groups facilitate hydrophobic interactions with tubulin’s colchicine-binding site .
Functional Group Impact :
- Aldehydes vs. Acrylonitriles : While acrylonitriles in compound 32 enhance stability and cellular uptake , aldehydes in the target compound could enable Schiff base formation with lysine residues in proteins, enabling covalent inhibition.
- Diamines (e.g., 4i , 4h ) improve water solubility but may reduce membrane permeability compared to aldehyde groups .
Biological Activity
2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde (CAS No. 644974-06-1) is an organic compound notable for its potential biological activities, particularly in the fields of oncology and infectious disease. This compound features a pyrimidine ring substituted with a 3,4,5-trimethoxyphenyl group and two aldehyde functionalities at positions 4 and 6. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is C15H14N2O5, with a molecular weight of 302.28 g/mol. The compound's structure is characterized by:
| Property | Value |
|---|---|
| CAS No. | 644974-06-1 |
| Molecular Formula | C15H14N2O5 |
| Molecular Weight | 302.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZAYJIZNEAIODGH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition disrupts the normal cell division process, which is particularly effective against rapidly dividing cancer cells. Additionally, the aldehyde groups can participate in various chemical reactions that may enhance its biological efficacy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound effectively induces apoptosis in cancer cell lines by disrupting microtubule formation and triggering cell cycle arrest at the G2/M phase. The compound's IC50 values against various cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Study on Anticancer Properties : A recent publication explored the compound's ability to inhibit the growth of ovarian cancer cells. The findings indicated a dose-dependent decrease in cell viability and increased apoptosis markers in treated cells compared to controls .
- Antimicrobial Efficacy : Another study investigated the antimicrobial potential of this compound against multi-drug resistant strains of bacteria. The results highlighted its effectiveness in reducing bacterial load in infected models .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substitution Patterns : Variations in the methoxy groups on the phenyl ring can alter its potency and selectivity towards specific targets.
- Aldehyde Functionality : The presence of aldehyde groups is crucial for its interaction with biological macromolecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3,4,5-Trimethoxyphenyl)pyrimidine-4,6-dicarbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A typical procedure involves condensation of aldehyde precursors with trimethoxyphenyl derivatives under reflux conditions. For example, anhydrous sodium acetate and acetic anhydride are used as catalysts and solvents, followed by recrystallization from acetic acid/water mixtures to purify the product. Reaction time (2–3 hours) and temperature (reflux) are critical for avoiding side products like hydrolyzed intermediates . Yield optimization requires monitoring by TLC or HPLC to confirm intermediate conversion.
Q. Which analytical techniques are most effective for characterizing the aldehyde functional groups in this compound?
- Methodological Answer : Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) is standard for aldehyde detection via UV-Vis or HPLC. For structural confirmation, - and -NMR are essential to identify the aldehyde protons (δ ~9–10 ppm) and pyrimidine carbons. Mass spectrometry (HRMS or ESI-MS) further validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature?
- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., 40–60°C, pH 1–13) with HPLC monitoring. For instance, acidic conditions may hydrolyze the methoxy groups, while basic environments could degrade aldehydes. Conflicting data often arise from impurities in starting materials or incomplete purification; thus, rigorous quality control (e.g., ≥95% purity by HPLC) is critical .
Q. What strategies mitigate interference from byproducts during the synthesis of this compound?
- Methodological Answer : Byproducts like hydrolyzed aldehydes or incomplete cyclization products can be minimized using high-purity reagents and inert atmospheres (e.g., nitrogen). Post-synthesis, column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC effectively isolates the target compound. Kinetic studies (e.g., varying reaction time) can identify optimal conditions to suppress side reactions .
Q. How do derivatization agents like DNPH or Girard’s reagent T enhance analytical detection of this compound in complex matrices?
- Methodological Answer : DNPH forms stable hydrazone derivatives with aldehydes, enabling UV detection at 360–380 nm. Girard’s reagent T (quaternary ammonium hydrazine) adds charge to the derivative, improving LC-MS sensitivity. For quantitative analysis, calibration curves must account for derivatization efficiency (~85–95% under optimized conditions) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density at aldehyde carbons and predict regioselectivity. Solvent effects (e.g., acetonitrile vs. ethanol) are modeled using polarizable continuum models (PCM). Experimental validation via -NMR kinetic studies under controlled conditions is recommended .
Data Contradiction Analysis
Q. Why do different studies report conflicting yields for the same synthetic route?
- Methodological Answer : Variations in catalyst purity (e.g., anhydrous sodium acetate vs. hydrated forms) and solvent quality (acetic anhydride vs. glacial acetic acid) significantly impact yields. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres. Cross-lab validation using standardized protocols is advised .
Experimental Design Considerations
Q. How should researchers design assays to evaluate the biological activity of this compound while minimizing aldehyde reactivity artifacts?
- Methodological Answer : Pre-incubation with scavengers like Tris-HCl (to quench free aldehydes) or use of stabilized prodrug forms (e.g., acetylated derivatives) reduces false positives. Activity assays should include controls with aldehyde-blocking agents (e.g., hydroxylamine) to distinguish specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
